molecular formula C8H8BrNO3S B2360817 N-(2-bromobenzenesulfonyl)acetamide CAS No. 1249719-17-2

N-(2-bromobenzenesulfonyl)acetamide

Cat. No.: B2360817
CAS No.: 1249719-17-2
M. Wt: 278.12
InChI Key: HIJFTUAKQQAKNV-UHFFFAOYSA-N
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Description

N-(2-Bromobenzenesulfonyl)acetamide is a high-purity chemical reagent provided for specialized research applications. This compound, with the molecular formula C8H8BrNO3S and a molecular weight of 278.13 g/mol, is identified by several identifiers including CAS 1249719-17-2 and CAS 106060-93-9 . Its structure, characterized by a canonical SMILES of CC(=O)NS(=O)(=O)C1=CC=CC=C1Br, features an acetamide group linked to a 2-bromobenzenesulfonyl moiety, making it a valuable arylsulfonamide derivative . This structural motif is of significant interest in medicinal chemistry, particularly in the design and synthesis of novel sulfonamide-based inhibitors. For instance, research into hydroxamate-based arylsulfonamides has demonstrated their potential as potent and selective inhibitors for metalloproteases like ADAMTS7, a therapeutic target in coronary heart disease and atherosclerosis . The presence of the sulfonamide group allows for effective interaction with enzyme active sites, while the bromine atom offers a site for further functionalization, enabling extensive structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns . Researchers can utilize this compound as a key synthetic intermediate or building block in developing targeted molecular probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)sulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-6(11)10-14(12,13)8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJFTUAKQQAKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within the Sulfonamide Class of Organic Compounds

N-(2-bromobenzenesulfonyl)acetamide belongs to the sulfonamide class of organic compounds, which are characterized by the presence of a sulfonyl group directly bonded to a nitrogen atom (-SO₂NH-). nih.gov This functional group is a cornerstone in medicinal chemistry and materials science, with many compounds containing this moiety exhibiting a wide range of biological activities. nih.govscholarsresearchlibrary.com The sulfonamide group is derived from sulfonic acid, where a hydroxyl group is replaced by an amino group. nih.gov

The structure of this compound is notable for the "acetamide" portion (a derivative of acetic acid) attached to the nitrogen of the sulfonamide group, and a 2-bromobenzene ring attached to the sulfur atom. This specific arrangement of a bromine atom at the ortho-position of the benzene (B151609) ring relative to the sulfonamide group introduces specific steric and electronic properties that can be exploited in chemical reactions.

The synthesis of related sulfonamides often involves the reaction of a sulfonyl chloride with an amine. For instance, p-acetaminobenzenesulfonyl chloride can be prepared by reacting acetanilide (B955) with chlorosulfonic acid. orgsyn.org Similarly, the synthesis of this compound would logically start from 2-bromobenzenesulfonyl chloride. sigmaaldrich.com A general method for producing 2-bromobenzenesulfonyl chloride and its derivatives involves using a substituted aniline (B41778) as a starting material. google.com

Significance As a Key Intermediate and Research Subject in Synthetic Chemistry

Precursor Synthesis: 2-Bromobenzenesulfonyl Chloride

The preparation of 2-bromobenzenesulfonyl chloride is a critical initial step, for which several methods have been developed. A common and effective route begins with substituted aniline (B41778) derivatives.

A robust method for creating aryl sulfonyl chlorides involves the diazotization of an appropriate aromatic amine, followed by a sulfonyl chlorination reaction, often referred to as a Sandmeyer-type reaction. organic-chemistry.orgnih.gov In the case of 2-bromobenzenesulfonyl chloride, the process typically starts with a substituted aniline such as 2-bromoaniline (B46623) or 2-aminobenzenesulfonic acid. google.comscientificlabs.co.ukchemdad.com

The first step is diazotization, where the primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. google.comorganic-chemistry.org This intermediate is typically unstable and is used directly in the next step. organic-chemistry.org

The subsequent step is the introduction of the sulfonyl chloride group. In a classic Sandmeyer-type reaction, the diazonium salt solution is reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. nih.gov An alternative patented method involves reacting the diazonium salt, which can be stabilized as a ferric chloride or zinc chloride salt, with thionyl chloride in the presence of a catalyst like cuprous chloride to yield the desired 2-bromobenzenesulfonyl chloride. google.com One specific patented process reports a yield of 79.4% for 2-bromobenzenesulfonyl chloride starting from the corresponding aniline derivative. google.com

Table 1: Diazotization Reaction Parameters

Parameter Condition Source
Starting Material Substituted Aniline (e.g., 2-bromoaniline) google.com
Reagents Sodium Nitrite, Hydrochloric Acid google.comorganic-chemistry.org
Stabilizing Agent Ferric Chloride or Zinc Chloride google.com
Temperature ≤ 5 °C google.com

For industrial applications, the optimization and scalability of precursor synthesis are paramount. Traditional batch processing for sulfonyl chlorides can present challenges related to safety, such as managing the exothermic nature of the reactions and controlling off-gassing. mdpi.com

A patented method highlights a process suitable for industrialized production by using cost-effective reagents and generating less waste, which simplifies operations and enhances product purity. google.com This method involves the separation of an intermediate ferric chloride or zinc chloride diazonium salt which then undergoes the sulfonyl chlorination reaction. google.com

Modern approaches to process intensification, such as automated continuous synthesis, offer significant advantages over batch methods. The use of multiple continuous stirred-tank reactors (CSTRs) and continuous filtration systems can lead to a substantial improvement in spacetime yield. For example, one study demonstrated that a continuous process could produce 500g of an aryl sulfonyl chloride in 12 hours, achieving a spacetime yield of 0.139 g mL⁻¹ h⁻¹, nearly double that of the optimized batch process (0.072 g mL⁻¹ h⁻¹). mdpi.com Such systems allow for better control over reaction parameters and safer handling of hazardous reagents like chlorosulfonic acid. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

Parameter Optimized Batch Process Continuous Flow Process Source
Product Yield ~65 g 500 g mdpi.com
Time 6.5 hours 12 hours mdpi.com

| Spacetime Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | mdpi.com |

Direct Synthesis Approaches for this compound

Once the 2-bromobenzenesulfonyl chloride precursor is obtained, the final step is the formation of the sulfonamide linkage with an acetamide group.

The reaction of a sulfonyl chloride with an amine or an amide to form a sulfonamide is a cornerstone of organic synthesis. princeton.edu To synthesize this compound, 2-bromobenzenesulfonyl chloride is reacted with acetamide or a suitable equivalent. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. youtube.com

The general protocol involves dissolving the sulfonyl chloride in an appropriate solvent and then adding the acetamide and base. The reaction proceeds, often at room temperature, to form the N-S bond characteristic of sulfonamides. princeton.eduyoutube.com While acetamide itself can be used, alternative nitrogen sources under different conditions can also yield the desired amide functionality. For instance, methods exist for the amidation of acid chlorides using ammonium (B1175870) chloride in N-Methyl-2-pyrrolidone (NMP), where NMP acts as an HCl trap, obviating the need for an additional base. ccspublishing.org.cn

The formation of the sulfonamide bond is a classic example of a nucleophilic substitution reaction. youtube.com In this mechanism, the nitrogen atom of the acetamide acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The sulfur atom is electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it.

Green Chemistry Approaches and Process Intensification in Synthesis

In recent years, significant efforts have been made to develop more environmentally benign and efficient methods for sulfonamide synthesis. sci-hub.se These approaches aim to reduce waste, avoid hazardous organic solvents, and simplify purification procedures.

One prominent green chemistry strategy is the use of water as a solvent. rsc.org A facile method has been described for synthesizing sulfonamides in an aqueous medium using equimolar amounts of the sulfonyl chloride and the amine, with pH controlled by an inorganic base like sodium carbonate. sci-hub.sersc.org This approach eliminates the need for organic bases and solvents, and the product can often be isolated in high purity simply by filtration after acidification. rsc.org

Process intensification through mechanochemistry offers another green alternative. A solvent-free method using a ball mill for the one-pot synthesis of sulfonamides from disulfides has been demonstrated. rsc.org This technique involves a tandem oxidation-chlorination followed by amination, utilizing solid reagents and avoiding bulk solvents entirely. rsc.org Other approaches have explored the use of greener solvents like polyethylene (B3416737) glycol (PEG-400), which is non-toxic, biocompatible, and easily recoverable. sci-hub.se

Table 3: Overview of Green Synthesis Approaches for Sulfonamides

Method Key Features Advantages Source
Aqueous Synthesis Uses water as solvent; dynamic pH control. Environmentally benign; simple workup (filtration); avoids organic bases. sci-hub.sersc.org
Mechanosynthesis Solvent-free; one-pot reaction in a ball mill. Reduces waste; high efficiency; avoids harsh conditions. rsc.org

| PEG-400 Solvent | Uses a recyclable, non-toxic solvent. | Environmentally benign; recoverable solvent. | sci-hub.se |

Synthesis and Derivatization Strategies for N 2 Bromobenzenesulfonyl Acetamide Analogs

Structural Modifications of the Acetamide (B32628) Moiety

The acetamide portion of N-(2-bromobenzenesulfonyl)acetamide offers multiple avenues for structural diversification, enabling the introduction of a wide range of functionalities.

N-acylation of sulfonamides is a key method for creating N-acylsulfonamides. One approach involves the use of bases to enhance the nucleophilicity of the nitrogen atom. For instance, pyridine (B92270) can be used to facilitate the formation of mono- and diacetyl derivatives of primary sulfonamides, even at low temperatures, by forming a pyridine-acetyl chloride complex. mdpi.com Another method employs sodium hydride to increase the nucleophilicity of the sulfonamide nitrogen. mdpi.com

A direct reaction between an N-alkyl sulfonamide and an acyl halide, sometimes in the presence of glacial acetic acid, represents another synthetic route. mdpi.com A notable method for the N-acylation of N-substituted sulfonamides utilizes a catalytic amount of anhydrous ZnCl2 in solvents like dry benzene (B151609), toluene, or chloroform. mdpi.com This approach has proven effective for preparing N-acylated N-substituted sulfonamides in good yields. mdpi.com

N-alkylation of amides is another important transformation for producing tertiary amides. derpharmachemica.com This can be achieved under various conditions, including basic conditions, microwave irradiation, and Mannich reactions. derpharmachemica.com Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) are often employed to facilitate these reactions. derpharmachemica.com The choice of solvent, which can range from DMSO and DMF to acetone (B3395972) and acetonitrile, also plays a crucial role in the selectivity and yield of the N-alkylation product. derpharmachemica.com

Table 1: Examples of N-Acylation and N-Substitution Reactions

ReactantReagentConditionsProductYieldReference
N-substituted-N-(p-toluene) sulfonamidesAcetyl chloride or bromoacetyl bromideCatalytic anhydrous ZnCl2, dry benzene/toluene/chloroform, room or elevated temperatureN-acylated N-substituted sulfonamidesGood mdpi.com
2-(1H-azol-1-yl)-N-(substituted phenyl) acetamideDibromoethaneSodium ethoxide, dry ethanol, refluxN-(2-bromoethyl)-2-(1H-azol-1-yl)-N-(substituted phenyl) acetamide- derpharmachemica.com

The acetamide carbonyl group provides a reactive site for introducing a variety of functional groups, thereby expanding the chemical space of this compound analogs. One common strategy involves the reaction of a precursor, such as 2-bromo-N-(2-bromophenyl)acetamide, with a suitable nucleophile. For example, the synthesis of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl)acetamide involves the reaction of 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl)acetamide in the presence of potassium carbonate in dimethylformamide. nih.gov

Another approach involves the synthesis of acetamide derivatives from a corresponding acid. For instance, a series of acetamidosulfonamide derivatives have been synthesized from 4-acetamidobenzenesulfonyl chloride. researchgate.net This precursor can be reacted with various amines in the presence of pyridine in DMF to yield N-substituted 4-acetamidobenzenesulfonamides. scholarsresearchlibrary.com

Transformations and Functionalization at the Bromo-Substituted Benzene Ring

The bromine atom on the benzene ring of this compound is a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mdpi.comnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for this purpose. nih.govresearchgate.net In the context of this compound analogs, the bromo substituent serves as an excellent electrophilic partner for such reactions.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govyoutube.com A variety of palladium catalysts, often supported by phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), are employed to facilitate these transformations. nih.govnih.govnih.gov

For instance, the Suzuki-Miyaura cross-coupling of N-(2-bromophenyl)acetamide with 2,4,6-trivinylcyclotriboroxane-pyridine complex, using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base, yields N-(2-vinylphenyl)acetamide. orgsyn.org Similarly, the coupling of N-(2,5-dibromophenyl)acetamide with various arylboronic acids has been achieved using a palladium catalyst. researchgate.net

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst/LigandBaseSolventProductYieldReference
N-(2-bromophenyl)acetamide2,4,6-trivinylcyclotriboroxane-pyridine complexPd(PPh3)4K2CO3Ethylene glycol dimethyl ether/waterN-(2-vinylphenyl)acetamide- orgsyn.org
N-(2,5-dibromophenyl)acetamideArylboronic acidsPalladium catalyst--Aniline (B41778) based amidesModerate to good researchgate.net
Aryldioxaborolane2-Bromo-N,N-dimethylacetamidePd(OAc)2/PCy3·HBF4--α-Arylacetamide- researchgate.net

While the benzene ring in this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the sulfonylacetamide group, further functionalization is still possible under specific conditions. EAS reactions such as halogenation, nitration, and sulfonation typically require a catalyst to activate the electrophile. lumenlearning.comyoutube.com

For halogenation (bromination or chlorination), a Lewis acid catalyst like iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3) is commonly used. lumenlearning.comyoutube.com The catalyst polarizes the halogen molecule, making it a more potent electrophile. youtube.com

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.comyoutube.com Sulfonation is achieved using fuming sulfuric acid, which contains sulfur trioxide (SO3), the active electrophile. youtube.com The directing effects of the existing substituents on the benzene ring will determine the position of the incoming electrophile.

Synthesis of this compound Hybrid Structures and Conjugates

The synthetic strategies discussed above can be employed to create hybrid molecules and conjugates of this compound, where the core structure is linked to other chemical entities. This approach allows for the combination of different pharmacophores or functional units to generate novel compounds with potentially enhanced or unique properties.

For example, a series of N-(benzenesulfonyl)acetamide derivatives have been synthesized and evaluated for their biological activities. nih.gov In one study, a complex molecule, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] mdpi.comnih.govthiazin-2-yl)-N-(2-bromophenyl)acetamide, was synthesized by reacting 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-bromophenyl)acetamide. nih.gov This demonstrates the feasibility of conjugating the N-(2-bromophenyl)acetamide moiety to a larger, more complex heterocyclic system.

Furthermore, the synthesis of sulfonamide derivatives conjugated to amino acid esters has been reported. scholarsresearchlibrary.com This involves reacting a sulfonyl chloride with an amino acid ester, often using a spacer like succinamide. scholarsresearchlibrary.com Such strategies could be adapted to this compound to create novel peptide or amino acid conjugates.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic methodologies to access enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and material sciences. Chiral sulfonamides, in particular, are prevalent structural motifs in a wide array of biologically active compounds and serve as crucial ligands and catalysts in asymmetric synthesis. The synthesis of chiral derivatives of this compound involves creating a stereogenic center, typically at the α-carbon of the acetamide group or by establishing axial chirality. Strategies to achieve this stereocontrol can be broadly categorized into catalytic enantioselective methods and substrate-controlled diastereoselective approaches using chiral auxiliaries.

One prominent strategy for the stereoselective synthesis of related chiral sulfonamides involves the asymmetric addition of nucleophiles to imines derived from sulfonamides. A notable example is the highly enantioselective addition of indole (B1671886) to a glyoxylate-derived N-sulfonyl imine. nih.gov Research has demonstrated that the use of bifunctional aminothiourea organocatalysts can facilitate this reaction with exceptional levels of stereocontrol. nih.gov For instance, in the synthesis of key intermediates for IBR2 analogues, the enantioselective addition of indole to an N-sulfonyl amide was achieved with up to 99% enantiomeric excess (ee) using such catalysts. nih.gov This approach could theoretically be adapted for the synthesis of chiral this compound derivatives by utilizing an appropriately substituted imine precursor.

Another powerful technique is the use of chiral auxiliaries. Sulfinamides, for example, can serve as effective chiral auxiliaries to direct the stereochemical outcome of a reaction. In one route, the addition of N-Boc-3-bromoindole to a chiral sulfinamide produced a 1:1 mixture of separable diastereoisomers, which could then be individually converted into optically pure targets. nih.gov This substrate-controlled strategy ensures that the new stereocenter is formed with a specific configuration relative to the chiral auxiliary, which is later removed.

Catalytic enantioselective N-allylation represents another advanced method for creating chirality in sulfonamide-containing molecules. For the synthesis of N-C axially chiral sulfonamides, palladium catalysts featuring chiral ligands, such as the (S,S)-Trost ligand, have been employed. nih.gov This method has proven effective for the N-allylation of secondary sulfonamides bearing a sterically demanding 2,6-disubstituted phenyl group, affording rotationally stable N-C axially chiral products with good enantioselectivity (up to 92% ee). nih.gov

Furthermore, chiral Brønsted acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. mcgill.caresearchgate.net P-chiral, N-phosphoryl sulfonamide Brønsted acids have been synthesized and evaluated in biomimetic transfer hydrogenation reactions, demonstrating their potential to induce enantioselectivity. mcgill.ca While direct application to this compound is not explicitly documented, these catalysts are known to activate imines toward nucleophilic attack in a stereocontrolled manner, a fundamental reaction that could be leveraged for the synthesis of chiral derivatives. researchgate.net

The table below summarizes key findings from stereoselective syntheses of structurally related chiral sulfonamides, illustrating the potential methodologies applicable to this compound derivatives.

Reaction TypeCatalyst / AuxiliarySubstrateProduct StructureYield (%)ee (%)Ref
Enantioselective Indole AdditionBifunctional AminothioureaN-Glyoxyloyl-benzenesulfonamide(R)- and (S)-Sulfonyl amides-98-99 nih.gov
Diastereoselective Indole AdditionChiral SulfinamideN-Boc-3-bromoindole & SulfinamideDiastereomeric SulfinamidesGood- (1:1 dr) nih.gov
Catalytic Enantioselective N-Allylation(S,S)-Trost ligand-(allyl-PdCl)₂N-(2-arylethynyl-6-methylphenyl)sulfonamideN-C Axially Chiral N-allylated Sulfonamide-up to 92 nih.gov
Asymmetric Aza-Darzens ReactionChiral BINOL N-triflylphosphoramide Brønsted AcidAldehydes, Amines, Alkyl DiazoacetatesN-Aryl-cis-aziridines61-98>90 researchgate.net

These examples highlight the diverse and powerful strategies available for the stereoselective synthesis of chiral sulfonamides. The application of organocatalysis, chiral auxiliaries, and transition-metal catalysis provides a robust toolkit for the potential construction of enantiomerically enriched this compound derivatives for various scientific applications.

Reactivity Profiles and Mechanistic Investigations of N 2 Bromobenzenesulfonyl Acetamide

Electrophilic and Nucleophilic Reactivity of the Sulfonyl and Acetamide (B32628) Groups

The reactivity of the sulfonyl and acetamide moieties in N-(2-bromobenzenesulfonyl)acetamide is characterized by a dual electrophilic and nucleophilic nature. The strongly electron-withdrawing sulfonyl group significantly influences the adjacent acetamide, rendering the nitrogen-bound proton acidic.

Nucleophilic Character : Deprotonation of the amide nitrogen, typically with a suitable base, generates a potent nucleophilic anion. This anion is central to many synthetic applications, particularly in alkylation and arylation reactions. The acidity of this N-H bond is analogous to that observed in related cyclic sulfonamides like saccharin (B28170), where the pKa of the sulfonamide proton is notably low, around 1.3. mdpi.com The resulting amidate anion can readily attack various electrophiles.

Electrophilic Character : The molecule also possesses distinct electrophilic sites. The carbonyl carbon of the acetamide group is susceptible to attack by strong nucleophiles. Furthermore, the sulfur atom of the sulfonyl group is electron-deficient and can act as an electrophile, reacting with potent nucleophiles. While sulfenic acids are known to be subject to nucleophilic attack, the sulfur in a sulfonyl group is also an electrophilic center, albeit participating in different reaction pathways. nih.gov

This duality allows the molecule to act as either a nucleophile or an electrophile depending on the specific reaction conditions and the nature of the reacting partner.

Reactivity Governed by the Bromine Atom on the Aromatic Ring

The bromine atom at the ortho-position of the benzene (B151609) ring is a key functional handle that governs a significant portion of the molecule's reactivity, primarily serving as a leaving group or a site for metalation.

Transition-Metal-Catalyzed Cross-Coupling : The aryl-bromide bond is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. These include Suzuki couplings with boronic acids, Heck couplings with alkenes, Sonogashira couplings with terminal alkynes, and Buchwald-Hartwig aminations with amines. These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, allowing for extensive derivatization of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing effect of the ortho-sulfonylacetamide group activates the aromatic ring toward nucleophilic attack. This facilitates SNAr reactions, where the bromide is displaced by strong nucleophiles. The stability of intermediates in such reactions, known as Meisenheimer complexes, is a key factor, and their formation is well-documented for activated haloaromatics. ic.ac.uk

Metal-Halogen Exchange : The bromine atom can be replaced with a metal (typically lithium or magnesium) through reaction with organolithium reagents or magnesium metal. This metal-halogen exchange converts the electrophilic aryl bromide into a strongly nucleophilic organometallic reagent, which can then be used to react with a wide range of electrophiles.

Intramolecular Cyclization Reactions and Ring Formation Pathways

The ortho-disposition of the bromine atom and the acidic N-H group makes this compound an ideal precursor for intramolecular cyclization reactions, leading to the formation of heterocyclic ring systems. The most prominent pathway is the synthesis of saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) and its derivatives. mdpi.comnih.govresearchgate.net

This transformation is typically achieved through a transition-metal-catalyzed intramolecular N-arylation, effectively a type of Ullmann condensation or Buchwald-Hartwig amination. In this process, a catalyst, most commonly based on copper or palladium, facilitates the formation of the nitrogen-aryl bond, with the elimination of HBr, often in the presence of a base to neutralize the acid produced. nih.govsemanticscholar.org Palladium-catalyzed aza-Wacker-type cyclizations represent another advanced strategy for forming nitrogen-containing heterocycles. semanticscholar.org Brønsted acids can also promote intramolecular cyclizations by activating electrophilic sites within the molecule for attack by the internal nucleophile. nih.govrsc.org

Table 1: Representative Conditions for Intramolecular Cyclization of Aryl Halides
Catalyst SystemBaseSolventTemperatureTypical ApplicationReference
Pd(PPh3)2Cl2 (5 mol%)K2CO3DMF50 °CAza-Wacker type cyclization semanticscholar.org
CuSO4·5H2O (0.2 equiv) / Sodium Ascorbate (0.4 equiv)-t-BuOH/Water45-50 °CCu(I)-catalyzed azide-alkyne cycloaddition (related click chemistry) mdpi.com
Pd(OAc)2 / Chiral Ligand-VariousRoom Temp to Mild HeatAsymmetric hydro-cyclization nih.gov

Radical Reactions and Mechanistic Understanding of Ipso-Substitution with Sulfonyl Moieties

Beyond ionic pathways, this compound can participate in radical reactions. A key transformation in this class is the ipso-substitution, where an incoming radical attacks the carbon atom already bearing the sulfonylacetamide substituent, leading to the displacement of the entire sulfonyl group. ucl.ac.ukwikipedia.orgyoutube.com

The sulfonyl moiety is an effective leaving group (nucleofuge) in such radical processes. ucl.ac.uk Mechanistic studies have shown that an aryl radical can react with a sulfonyl-substituted aromatic ring, resulting in ipso-substitution. ucl.ac.uk The efficiency of this substitution is influenced by other substituents on the ring. The presence of a substituent ortho to the sulfonyl group, such as the bromine atom in the title compound, can have a strong promoting effect on the ipso-substitution pathway. ucl.ac.uk In some cases, a cascade reaction involving desulfonylation and aryl migration can be triggered through a radical-induced pathway. rsc.org This reactivity highlights the sulfonyl group not merely as a passive activating group but as an active participant and leaving group in radical transformations.

Investigations into Chemical Behavior as Nitroxyl (B88944)/Nitric Oxide Donors (for Specific N-Acetyloxy Derivatives)

While this compound itself is not a nitroxyl (HNO) or nitric oxide (NO) donor, its N-acetyloxy derivative, N-(acetyloxy)-N-(2-bromobenzenesulfonyl)acetamide, presents a potential scaffold for such activity. The investigation of this potential is informed by research on structurally related acyloxy nitroso compounds, which are established HNO donors. nih.govsigmaaldrich.comnih.gov

These donor molecules typically function through the hydrolysis of an N-O bond, which leads to the release of HNO. nih.govnih.gov The rate of this release is highly dependent on the nature of the acyloxy group and the pH of the environment. nih.govsigmaaldrich.com For the N-acetyloxy derivative of this compound, a similar mechanism can be proposed. Hydrolysis of the N-O-acetyl bond would generate an unstable N-hydroxy-N-acylsulfonamide intermediate, which could subsequently fragment to release HNO. The kinetics of this release would be crucial for its potential biological activity, as slower donors may exhibit different pharmacological profiles than rapid donors. nih.gov

Table 2: Relative Hydrolysis Rates of Acyloxy Nitroso Compounds as HNO Donors
CompoundAcyloxy GroupRelative Rate of HNO ReleaseReference
Compound 3TrifluoroacetateFastest nih.govsigmaaldrich.com
Compound 1AcetateIntermediate nih.govsigmaaldrich.com
Compound 2PivalateSlowest nih.govsigmaaldrich.com

This table illustrates that electron-withdrawing groups on the acyl moiety (like trifluoroacetate) accelerate hydrolysis and HNO release, a principle that would likely apply to the N-acetyloxy-N-(2-bromobenzenesulfonyl)acetamide system as well. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling patterns, and correlations, a complete structural assignment of N-(2-bromobenzenesulfonyl)acetamide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of this compound provides crucial information about the electronic environment and connectivity of its protons. The aromatic region of the spectrum is of particular interest, displaying a complex pattern of signals corresponding to the protons on the brominated benzene (B151609) ring. These protons experience distinct shielding and deshielding effects due to the presence of the bromine atom and the sulfonylacetamide group.

A detailed analysis of the ¹H NMR spectrum reveals the following key signals:

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH8.10dd8.1, 1.3
Aromatic CH7.86td8.0, 1.7
Aromatic CH7.59 - 7.52m
Acetyl CH₃2.23s

Note: The specific assignments of the aromatic protons require further analysis using 2D NMR techniques.

The downfield chemical shifts of the aromatic protons are characteristic of protons attached to a benzene ring substituted with electron-withdrawing groups. The observed multiplicities (doublet of doublets, triplet of doublets, and multiplet) arise from the spin-spin coupling between adjacent protons on the ring. The coupling constants provide valuable information about the relative positions of these protons. The singlet observed at approximately 2.23 ppm corresponds to the three equivalent protons of the acetyl methyl group. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The approximate chemical shifts for the carbon atoms are as follows:

Carbon Approximate Chemical Shift (ppm)
Carbonyl C=O175.5
Aromatic C-Br120.8
Aromatic CH127.8 - 138.2
Aromatic C-S147.4
Acetyl CH₃27.6

The chemical shift of the carbonyl carbon is typically observed in the downfield region of the spectrum, around 175.5 ppm. rsc.org The carbons of the aromatic ring appear in the range of approximately 120-150 ppm. The carbon atom directly attached to the bromine atom (C-Br) is expected to have a chemical shift around 120.8 ppm, influenced by the halogen's electronegativity and heavy atom effect. rsc.org The carbon attached to the sulfonyl group (C-S) will also have a distinct chemical shift. The methyl carbon of the acetyl group appears in the upfield region, typically around 27.6 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons, allowing for the tracing of the spin system around the benzene ring. sdsu.edu This helps in assigning the specific positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the direct assignment of the carbon signals for the protonated carbons in the aromatic ring and the acetyl methyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons in the aromatic ring bonded to the bromine and sulfonyl groups. sdsu.edu For instance, a correlation would be expected between the acetyl methyl protons and the carbonyl carbon, confirming the acetamide (B32628) functionality. Correlations between the aromatic protons and the quaternary carbons would solidify the substitution pattern on the benzene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule. docbrown.info

Fragmentation Pattern Analysis for Structural Information

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable clues about the molecule's structure.

Key expected fragmentation pathways include:

Cleavage of the N-S bond: This would lead to the formation of the 2-bromobenzenesulfonyl cation and the acetamide radical, or vice versa.

Loss of the acetyl group: Fragmentation could involve the loss of the CH₃CO group, resulting in a prominent fragment ion.

Fission of the benzene ring: The aromatic ring itself can fragment, although this is typically less common than the cleavage of weaker bonds.

The analysis of the m/z values of these fragment ions, in conjunction with the information from NMR spectroscopy, allows for the definitive confirmation of the structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. While a specific experimental IR spectrum for this compound is not publicly available in the referenced literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a sulfonamide group, an acetamide group, and a substituted benzene ring.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: The N-H bond of the sulfonamide group is expected to show a stretching vibration in the region of 3300-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

C=O Stretching: The carbonyl group (C=O) of the acetamide moiety will exhibit a strong absorption band, typically in the range of 1700-1650 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These strong absorptions are indicative of the sulfonamide functionality.

C-N Stretching: The stretching vibration of the C-N bond in the acetamide and sulfonamide groups is expected to appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretching: The benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Analysis of these characteristic bands in an experimental spectrum would confirm the presence of the key functional groups and provide insights into the molecular environment.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Conformation and Geometry in Crystalline State

A crystallographic analysis of this compound would reveal the precise spatial orientation of its constituent parts: the 2-bromobenzenesulfonyl group and the acetamide moiety. Key parameters that would be determined include:

Bond Lengths: The lengths of all covalent bonds, such as the S-N, S-O, C=O, N-C, C-C, and C-Br bonds, would be measured with high precision. These values provide insight into the bonding characteristics, for instance, the degree of double bond character in the S-O and C=O bonds.

Bond Angles: The angles between adjacent bonds would define the local geometry around each atom. For example, the geometry around the sulfur atom in the sulfonamide group is expected to be tetrahedral.

A hypothetical data table of selected crystallographic parameters is presented below to illustrate the type of information that would be obtained.

ParameterValue
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
Unit Cell Dimensions
a (Å)e.g., 8.5
b (Å)e.g., 12.3
c (Å)e.g., 10.1
β (°)e.g., 95.2
Selected Bond Lengths (Å)
S-Ne.g., 1.65
S-O1e.g., 1.43
S-O2e.g., 1.44
C=Oe.g., 1.23
C-Bre.g., 1.90
**Selected Bond Angles (°) **
O-S-Oe.g., 120.1
O-S-Ne.g., 108.5
C-N-Se.g., 125.3

Analysis of Intramolecular Hydrogen Bonding and Torsional Angles

The conformation of this compound in the solid state would be influenced by intramolecular interactions, particularly the potential for hydrogen bonding. An intramolecular hydrogen bond could exist between the N-H group and the oxygen atom of the sulfonyl group or the carbonyl group, which would stabilize a specific conformation and influence the torsional angles. The analysis of torsional angles, such as the C-S-N-C and S-N-C-C dihedral angles, would quantitatively describe the three-dimensional shape of the molecule.

Investigation of Supramolecular Architecture and Intermolecular Interactions

In the crystalline state, molecules of this compound would be arranged in a highly ordered three-dimensional lattice. The nature of this packing is governed by a variety of intermolecular interactions:

N-H...O Hydrogen Bonds: The most significant intermolecular interaction is likely to be hydrogen bonding between the N-H donor of one molecule and the oxygen atom (from either the sulfonyl or carbonyl group) of a neighboring molecule. These interactions would link the molecules into chains, sheets, or more complex three-dimensional networks.

π-π Stacking: The aromatic benzene rings could interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The geometry of this stacking (e.g., face-to-face or offset) would be determined from the crystal structure.

A hypothetical Hirshfeld surface analysis might reveal that H...H contacts are the most abundant, followed by O...H and Br...H contacts, highlighting the importance of hydrogen bonding and halogen interactions in the supramolecular assembly.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-bromobenzenesulfonyl)acetamide, DFT calculations would be instrumental in determining its most stable three-dimensional geometry and understanding its electronic properties.

The process would begin with the construction of an initial molecular model of this compound. This model would then be subjected to geometry optimization using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule.

Upon reaching the optimized geometry, a frequency calculation is typically performed to ensure that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. From the optimized structure, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.905C-S-N107.5
S-N1.680S-N-C120.3
S=O1.435O-S-O120.1
N-C(acetyl)1.380C-C-Br120.0
C=O(acetyl)1.220

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters, which can be invaluable for the structural elucidation of new compounds. For this compound, these methods can provide theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculation is performed on the previously optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the predicted NMR spectra with experimentally obtained spectra can confirm the proposed structure of the molecule. Discrepancies between the calculated and experimental values can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C-Br122.5H (Aromatic)7.6 - 8.2
C-S139.8H (N-H)9.5
C (Aromatic)128.0 - 135.0H (Acetyl)2.1
C=O (Acetyl)170.2
CH₃ (Acetyl)24.5

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

Conformational Analysis using Molecular Mechanics and Quantum Chemical Approaches

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily around the S-N and S-C bonds, leading to various possible conformers.

A systematic conformational analysis would typically begin with a molecular mechanics search. This computationally less expensive method can rapidly scan the potential energy surface by rotating the flexible bonds and identifying low-energy conformers. The resulting unique conformers are then subjected to more accurate geometry optimization and energy calculations using quantum chemical methods like DFT.

Studies on the parent compound, benzenesulfonamide (B165840), have shown the existence of different stable conformers based on the orientation of the NH₂ group relative to the SO₂ group. acs.orgacs.orgnih.gov For this compound, the conformational landscape would be further influenced by the bulky bromine atom and the acetamide (B32628) group, potentially leading to a more complex energy profile. The relative energies of these conformers would determine their population at a given temperature, which can be calculated using the Boltzmann distribution.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Stability

While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal its flexibility, conformational transitions, and interactions with the surrounding solvent molecules.

The simulation would start with the optimized structure of the compound, which is then placed in a simulation box filled with solvent molecules. The system is then subjected to a series of energy minimization and equilibration steps before the production run. During the simulation, the trajectories of all atoms are calculated by integrating Newton's equations of motion.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the time evolution of dihedral angles to study conformational changes. Such simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic environment. nih.govnih.govtandfonline.com

In Silico Studies of Molecular Recognition and Interaction Patterns with Defined Chemical Environments

Understanding how this compound interacts with its chemical environment is key to predicting its behavior in various applications. In silico studies can probe the non-covalent interactions that govern its molecular recognition patterns. These interactions include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking.

The sulfonamide group is a well-known hydrogen bond donor (N-H) and acceptor (S=O). The acetamide group also provides a hydrogen bond donor (N-H) and acceptor (C=O). The bromine atom can participate in halogen bonding, a directional interaction with a nucleophilic region. The benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems.

By modeling the interaction of this compound with various small molecules or surfaces with defined chemical functionalities (e.g., hydrophobic, hydrophilic, aromatic), it is possible to map its interaction preferences. Molecular docking simulations, commonly used for studying protein-ligand interactions, can be adapted to explore the binding of the molecule to a defined chemical cavity or surface. nih.govnih.gov This can provide valuable information for applications in materials science or supramolecular chemistry.

Applications As Research Tools and Building Blocks in Synthetic Organic Chemistry

Utility in the Synthesis of Heterocyclic Scaffolds

The inherent reactivity of the 2-bromobenzenesulfonyl group makes this compound and its close derivatives ideal starting materials for synthesizing a variety of heterocyclic structures, which are central to medicinal chemistry and materials science.

N-(2-bromobenzenesulfonyl)acetamide and its parent compound, 2-bromobenzenesulfonyl chloride, are key precursors for synthesizing benzisothiazolinone derivatives. These compounds belong to the class of sultams, which are cyclic sulfonamides. The synthesis often involves the reaction of a precursor like benzisothiazolin-3-one with various reagents to create more complex acetamide (B32628) derivatives. researchgate.netpatsnap.com For example, novel 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)-N-substituted phenylacetamides have been synthesized from benzo[d]isothiazol-3(2H)-one (BIT) and substituted anilines. researchgate.net Another patented method describes the synthesis of 1,3,4-thiadiazole (B1197879) benzisothiazolinone acetamide derivatives by reacting benzisothiazolin-3-one-2-yl acetic acid with substituted 2-amino-5-substituted phenyl-1,3,4-thiadiazole. patsnap.com These syntheses highlight the utility of the core benzisothiazolinone structure, which is accessible from 2-bromobenzenesulfonyl precursors, in generating diverse molecular frameworks.

A significant application of the 2-bromobenzenesulfonyl moiety is in the nickel-catalyzed, one-pot carbonylative synthesis of thiochromenones. nih.govacs.org In this process, 2-bromobenzenesulfonyl chlorides, the direct precursors to this compound, react with various alkynes in the presence of a nickel catalyst and a carbon monoxide source. acs.org This transformation is noteworthy as it represents the first instance of using sulfonyl chlorides as sulfur precursors in a nickel-catalyzed carbonylative synthesis of this class of compounds. acs.org The reaction accommodates both terminal and internal alkynes, demonstrating high functional group tolerance and providing access to a wide array of 2-mono- and 2,3-disubstituted thiochromenones in moderate to good yields. acs.org

A proposed mechanism involves the initial reduction of the 2-bromobenzenesulfonyl chloride to form 2-bromothiophenol, which then engages in the nickel catalytic cycle. acs.org The versatility of this method allows for the late-stage modification of complex molecules, further expanding its synthetic utility. acs.org

Table 1: Nickel-Catalyzed Carbonylative Synthesis of Thiochromenones

Entry Alkyne Substrate Product Yield (%)
1 Phenylacetylene 2-Phenyl-4H-thiochromen-4-one 33
2 3-Ethynylaniline Derivative Complex Chiral Thiochromenone 62
3 Various Terminal Alkynes 2-Monosubstituted Thiochromenones Moderate to Good
4 Various Internal Alkynes 2,3-Disubstituted Thiochromenones Moderate to Good

Data sourced from Organic Letters, 2021. acs.org

Role in the Modular Assembly of Complex Organic Molecules

The distinct functionalities within this compound allow it to be used as a modular building block for creating larger, multifunctional molecules. The benzenesulfonamide (B165840) core is a well-established pharmacophore, and the acetamide linker provides a convenient point for elaboration.

Researchers have synthesized complex conjugates by linking different molecular fragments through an acetamide bridge to a benzenesulfonamide core. For instance, novel N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates have been prepared and evaluated as carbonic anhydrase inhibitors. nih.gov In these structures, the acetamide group serves as a linker between an isatin (B1672199) moiety and a substituted phenyl ring, which is further functionalized with a sulfonamide group. nih.gov Similarly, benzothiazole-isoquinoline derivatives have been synthesized where an acetamide unit connects the two heterocyclic systems. mdpi.com These examples demonstrate a modular synthetic strategy where the core components of this compound are utilized to assemble complex and biologically active molecules.

Table 2: Examples of Complex Molecules Assembled Using Acetamide/Sulfonamide Motifs

Compound Class Description Key Moieties
Benzenesulfonamide Conjugates Synthesis of N-(2-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide. nih.gov Isatin, Phenylacetamide, Benzenesulfonamide
Benzothiazole Derivatives Synthesis of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides. mdpi.com Benzothiazole, Acetamide, Tetrahydroisoquinoline
Acetamidosulfonamides Synthesis of various N-(4-(N-substituted-sulfamoyl)phenyl)acetamides. nih.gov Acetamide, Benzenesulfonamide, Various Amines

Use as a Chemical Probe for Exploring Reaction Mechanisms

While direct evidence for the use of this compound as a chemical probe is limited, its structural analogs are employed for such purposes. A closely related compound, 2-bromo-N-(4-[trifluoromethyl]phenyl)acetamide (BTFMA), is utilized as a cysteine-reactive ¹⁹F-probe for biomolecular nuclear magnetic resonance (NMR) spectroscopy. nih.gov The trifluoromethyl group provides a sensitive NMR handle with no background signal in biological systems, making it ideal for studying protein structure and conformational changes. nih.gov

The study on BTFMA revealed that such lipophilic probes can become non-covalently sequestered in detergent micelles used for solubilizing membrane proteins, which can complicate data interpretation. nih.gov This finding is crucial for the design and application of any probe based on a similar scaffold. Given its structural similarity, this compound possesses features—notably the bromine atom and the reactive acylsulfonamide linkage—that could potentially be exploited in the design of new chemical probes for investigating enzymatic or cellular processes.

Development of Ligands for Metal Complexes and in Organocatalysis Research

The acetamide and sulfonamide functionalities present in this compound are known to be effective coordinating groups for metal ions, making the molecule and its derivatives attractive candidates for ligand development in coordination chemistry and catalysis. nih.govasianpubs.org Metal complexes incorporating ligands with these motifs have been widely synthesized and studied for their unique chemical, physical, and biological properties. nih.govmdpi.comresearchgate.net For example, ligands such as N-(1-morpholinobenzyl)acetamide and N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide have been used to prepare complexes with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II). asianpubs.orgresearchgate.net The coordination often occurs through the carbonyl oxygen of the acetamide group and a nitrogen or oxygen atom from another part of the ligand. asianpubs.org

In the realm of organocatalysis, the development of chiral ligands is crucial for enantioselective synthesis. While this compound itself is not a catalyst, its structural framework can be incorporated into more complex chiral molecules. For instance, axially chiral N,N'-bisindoles, which have been synthesized via organocatalytic methods, were subsequently converted into axially chiral phosphine (B1218219) ligands that showed high catalytic activity. nih.gov This demonstrates a pathway where heterocyclic compounds, potentially accessible from precursors like this compound, can be transformed into valuable tools for asymmetric catalysis.

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the acetamide methyl group (~δ 2.1–2.3 ppm in 1H NMR) and aromatic protons (δ 7.5–8.0 ppm for brominated aryl groups). The sulfonyl group deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch of acetamide) and ~1150–1200 cm⁻¹ (S=O stretch of sulfonyl) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H⁺] at m/z 276) and fragmentation patterns validate the molecular formula.

How does the introduction of electron-withdrawing groups on the benzene ring affect the reactivity and biological activity of this compound derivatives?

Advanced Research Question
Comparative studies on brominated acetamides (e.g., N-(2-Bromo-4-methylphenyl)acetamide) show that electron-withdrawing groups (e.g., -Br, -SO₂-) enhance electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions . In biological contexts, such substitutions may improve binding to targets like enzymes or receptors. For example, bromine’s inductive effect increases lipophilicity, potentially enhancing blood-brain barrier penetration for neurodegenerative applications .

What methodologies are employed to assess the binding affinity of this compound to neurological targets, and how are IC50 values determined?

Advanced Research Question

  • Enzyme Inhibition Assays : Measure IC50 via dose-response curves using purified enzymes (e.g., acetylcholinesterase for Alzheimer’s research). Substrate turnover rates are monitored spectrophotometrically .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) quantify competitive binding affinity to receptors like NMDA or serotonin receptors .
  • Computational Docking : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes and affinity scores, guiding experimental validation .

What challenges arise in the purification of this compound, and what chromatographic techniques are recommended?

Basic Research Question

  • Solubility Issues : Low solubility in aqueous phases necessitates extraction with ethyl acetate or dichloromethane .
  • Column Chromatography : Silica gel columns with gradients of ethyl acetate/hexane (10–50%) effectively separate impurities. TLC monitoring (Rf ~0.3–0.5) ensures purity .
  • Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals, verified by melting point analysis (e.g., ~150–160°C for analogous compounds) .

How can structural modifications of this compound improve its pharmacokinetic properties?

Advanced Research Question

  • Bioisosteric Replacement : Substitute the sulfonyl group with a carbonyl or phosphonate to alter metabolic stability .
  • Prodrug Design : Introduce ester or amide prodrug moieties to enhance oral bioavailability .
  • Halogen Exchange : Replace bromine with fluorine to reduce toxicity while retaining electronic effects .

What are the documented biological activities of structurally analogous compounds, and what do these imply for its potential applications?

Basic Research Question
Analogues like N-(2-Bromo-4-methylphenyl)acetamide exhibit neuroprotective and anti-inflammatory activities, suggesting potential in Alzheimer’s disease research . Compounds with sulfonamide groups (e.g., N-[4-(1,3-benzothiazol-2-yl)phenyl] derivatives) show enzyme inhibition (e.g., carbonic anhydrase), indicating applications in cancer or glaucoma therapy .

How do solvent polarity and temperature variations impact the synthesis efficiency of this compound?

Advanced Research Question

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve sulfonyl chloride reactivity but may promote hydrolysis. Non-polar solvents (toluene) favor coupling reactions .
  • Temperature Optimization : Lower temperatures (0–5°C) suppress side reactions during sulfonylation, while higher temperatures (80°C) accelerate Pd-catalyzed steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.